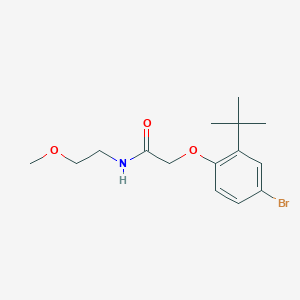
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of acetamide derivatives, including those with bromo and tert-butyl groups, typically involves multi-step reaction sequences. A notable method involves the Leuckart reaction, which is a reductive amination procedure used to synthesize amine compounds. This process has been utilized to achieve compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities due to the presence of bromo, tert-butyl, and nitro groups in the phenoxy nucleus (Rani, Pal, Hegde, & Hashim, 2016). Another method involves alkylation and nitration steps starting from p-acetamidophenol to synthesize related acetamide compounds, showcasing the versatility in creating complex acetamide derivatives (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help in determining the structural assignments of newly synthesized compounds. For example, the synthesis and characterization of related acetamide derivatives involved detailed spectroscopic analysis to confirm their molecular structures (Belay, Kinfe, & Muller, 2012).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions that highlight their reactivity and potential application in different fields. Hydrogen bonding plays a significant role in the chemical behavior of these compounds, as evidenced by studies on substituted N-(2-hydroxyphenyl)acetamides (Romero & Margarita, 2008). The presence of bromo and tert-butyl groups affects the compound's reactivity and interaction with other molecules.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the presence of bromo and tert-butyl groups in the molecule can alter its polarity and, consequently, its solubility in various solvents. The crystal structure analysis provides insights into the compound's solid-state properties, including its molecular arrangement and hydrogen bonding patterns (Xiao, Ouyang, Qin, Xie, & Yang, 2009).
Chemical Properties Analysis
The chemical properties of 2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide and related compounds, such as reactivity towards various chemical agents, stability under different conditions, and potential for functional group transformations, are critical for their application in synthetic chemistry and material science. Studies on the chemoselective acetylation of aminophenols to acetamides highlight the importance of understanding the compound's chemical behavior for its application in synthesizing pharmacologically active molecules (Magadum & Yadav, 2018).
Wissenschaftliche Forschungsanwendungen
Leuckart Synthesis and Pharmacological Assessment
A study discussed the synthesis of novel acetamide derivatives through a multi-step reaction sequence starting from the Leuckart reaction. These compounds, including variations with bromo and tert-butyl groups, were evaluated for cytotoxicity, anti-inflammatory, analgesic, and antipyretic effects, demonstrating significant activities. This highlights the compound's potential in developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2016).
Chemoselective Acetylation in Drug Synthesis
Another research explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This process utilized immobilized lipase as a catalyst, emphasizing the role of specific acetamide derivatives in pharmaceutical manufacturing processes (Magadum & Yadav, 2018).
Environmental Impact of Halide Ions
Research evaluated the effects of halide ions on the degradation of acetaminophen in water treatment, focusing on the role of bromide ions. This study is crucial for understanding the environmental behavior of bromophenol derivatives and their impact on water treatment processes (Li et al., 2015).
Antioxidant Activities of Phenols
The antioxidant properties of various phenols, including those with tert-butyl and methoxy groups, were analyzed, highlighting their potential application in food and pharmaceutical fields as natural antioxidants. This study underscores the importance of such compounds in developing antioxidant-rich products (Li, Li, Gloer, & Wang, 2012).
Eigenschaften
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)12-9-11(16)5-6-13(12)20-10-14(18)17-7-8-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGVUSLLNZWBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

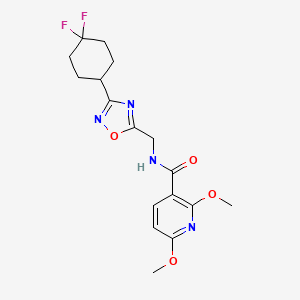
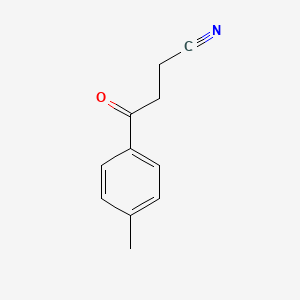
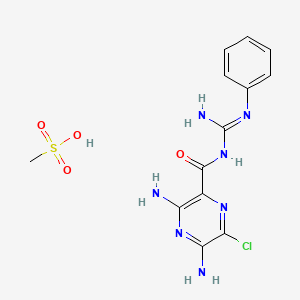
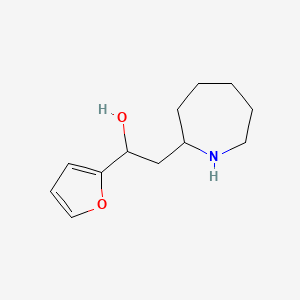

![7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2493380.png)
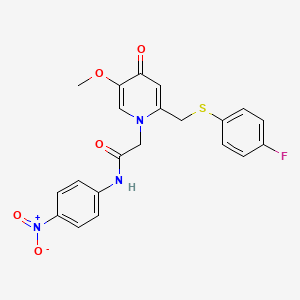
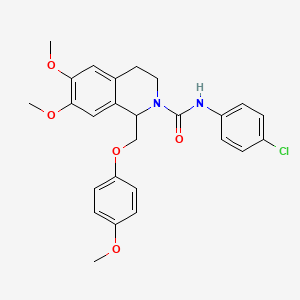
![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)